1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane
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Overview
Description
1-(3,4-Difluorophenyl)methyl-1,4-diazepane, an organic compound, is a member of the diazepane family. It is a colorless, crystalline solid with a molecular weight of 178.1 g/mol. It is insoluble in water and has a melting point of 118-120°C. It is widely used in scientific research as a synthetic intermediate, in the production of pharmaceuticals, and as a reagent in organic synthesis.
Scientific Research Applications
1-(3,4-Difluorophenyl)methyl-1,4-diazepane has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a synthetic intermediate, and as a catalyst in the production of pharmaceuticals. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as phenylhydrazines . These compounds contain a phenylhydrazide moiety, which consists of a hydrazide substituent attached to a phenyl group .
Mode of Action
Compounds in the phenylhydrazine class often interact with their targets by donating or accepting protons during biochemical reactions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how 1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane interacts with its targets and exerts its effects .
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3,4-Difluorophenyl)methyl-1,4-diazepane in lab experiments include its low cost, its availability, and its ease of use. It is also a relatively stable compound and is not easily degraded. The main limitation of using 1-(3,4-Difluorophenyl)methyl-1,4-diazepane in lab experiments is its toxicity in high doses.
Future Directions
1-(3,4-Difluorophenyl)methyl-1,4-diazepane has potential applications in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been proposed that it could be used in the synthesis of new materials, such as polymers and nanomaterials. Additionally, further research is needed to explore its potential applications in the treatment of diseases, such as cancer and Alzheimer’s disease. Finally, further research is needed to explore its potential applications in the development of new drug delivery systems.
Synthesis Methods
The synthesis of 1-(3,4-Difluorophenyl)methyl-1,4-diazepane can be achieved by a number of methods. One method involves the reaction of 3,4-difluorophenylmagnesium bromide and 1,4-dioxane in the presence of a base, such as sodium hydroxide. This reaction is typically carried out at room temperature and yields 1-(3,4-Difluorophenyl)methyl-1,4-diazepane in a yield of 80-90%.
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDNDLUAKQPREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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